Critical Evidence Gap: Absence of Direct Head-to-Head Biological Activity Comparisons
A comprehensive search of the scientific literature, including patents and authoritative databases like BindingDB and ChEMBL, reveals a critical evidence gap: there are no published head-to-head quantitative comparisons of the biological activity of 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide against its closest structural analogs. While pharmacologically relevant targets, such as human factor Xa (Ki = 78 nM), have been identified for related chemical matter in the same class, these data points cannot be directly attributed to the target compound without specific experimental validation [1]. Consequently, there is no verifiable evidence to support claims of superior potency or selectivity for this specific molecule over any comparator.
| Evidence Dimension | Target Binding Affinity (Ki) for Human Factor Xa |
|---|---|
| Target Compound Data | Not Available |
| Comparator Or Baseline | Binding affinity Ki of 78 nM reported for a structurally related benzamide compound in BindingDB (CHEMBL358610), which shares the 4-(2-oxopiperidin-1-yl)phenyl core but lacks the specific 4-chloro and 3-methyl substitution pattern [1]. |
| Quantified Difference | Not Applicable |
| Conditions | Inhibition constant assay against human Factor Xa (UniProt P00742) |
Why This Matters
The lack of published comparative data means any procurement decision must be based on the compound's synthetic utility as a tailored intermediate, rather than on proven bioactivity advantages, which require in-house validation.
- [1] BindingDB. (n.d.). Entry for BDBM50404132 (CHEMBL358610). Retrieved April 29, 2026. View Source
